molecular formula C16H15N3O2S B7086529 N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

Cat. No.: B7086529
M. Wt: 313.4 g/mol
InChI Key: QDMZHJYCLVTKQH-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is a complex organic compound that features a benzofuran core substituted with a thiazole ring

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-11(7-17)15(22-19-9)18-14(20)10-5-4-6-12-13(10)21-8-16(12,2)3/h4-6H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMZHJYCLVTKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)NC(=O)C2=C3C(=CC=C2)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the thiazole ring through cyclization reactions. Key reagents often include thionyl chloride, acetonitrile, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce functional groups like halides or amines.

Scientific Research Applications

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-methyl-1,2-thiazol-5-yl)butanamide
  • Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate

Uniqueness

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is unique due to its combination of a benzofuran core with a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

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